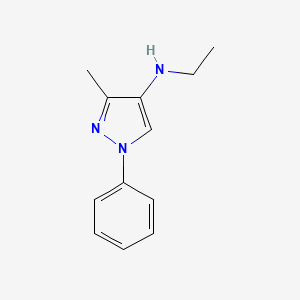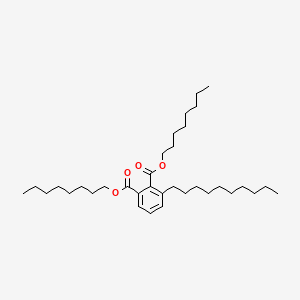![molecular formula C7H17O3PS2 B13812658 Diethyl [bis(methylthio)methyl]phosphonate CAS No. 62999-70-6](/img/structure/B13812658.png)
Diethyl [bis(methylthio)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [bis(methylthio)methyl]phosphonate is an organophosphorus compound with the molecular formula C7H17O3PS2 It is known for its unique structure, which includes a phosphonate group bonded to a bis(methylthio)methyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [bis(methylthio)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with formaldehyde and methyl mercaptan under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [bis(methylthio)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Wissenschaftliche Forschungsanwendungen
Diethyl [bis(methylthio)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which diethyl [bis(methylthio)methyl]phosphonate exerts its effects involves interactions with various molecular targets. The phosphonate group can act as a ligand, binding to metal ions or enzymes, while the bis(methylthio)methyl moiety can participate in redox reactions. These interactions can modulate biochemical pathways and influence the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl [methylthio)methyl]phosphonate: Similar structure but lacks one methylthio group.
Diethyl [bis(ethylthio)methyl]phosphonate: Similar but with ethylthio groups instead of methylthio groups.
Uniqueness
Diethyl [bis(methylthio)methyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.
Eigenschaften
CAS-Nummer |
62999-70-6 |
|---|---|
Molekularformel |
C7H17O3PS2 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
1-[bis(methylsulfanyl)methyl-ethoxyphosphoryl]oxyethane |
InChI |
InChI=1S/C7H17O3PS2/c1-5-9-11(8,10-6-2)7(12-3)13-4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
XIHIQISQQOJRNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(SC)SC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B13812576.png)
![tert-butyl N-[(1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B13812577.png)
![Ethanone, 1-[2-(4-bromophenyl)-4-(hydroxymethyl)-5-thiazolyl]-](/img/structure/B13812582.png)
![Acetamide, N-[(diphenylamino)thioxomethyl]-](/img/structure/B13812590.png)


![1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone](/img/structure/B13812620.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)

![7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene](/img/structure/B13812641.png)



